molecular formula C36H62O8 B10818819 Pseudoginsenoside Rh2

Pseudoginsenoside Rh2

Cat. No.: B10818819
M. Wt: 622.9 g/mol
InChI Key: YCDZBVXSGVWFFX-UHFFFAOYSA-N
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Description

Pseudoginsenoside Rh2 is a derivative of ginsenoside Rh2, a compound found in ginseng. It is known for its potential therapeutic effects, particularly in cancer treatment. This compound has been studied for its ability to induce apoptosis and autophagy in cancer cells, making it a promising candidate for anti-cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of pseudoginsenoside Rh2 involves several steps, including acetylation and hydrolysis. One method involves the acetylation of ginsenoside Rh2, followed by hydrolysis to yield this compound . The reaction conditions typically include the use of acetic anhydride and a base such as pyridine, followed by hydrolysis with an acid like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound can be achieved through both chemical and biological methods. Chemical methods often involve the use of organic solvents and catalysts to facilitate the reactions. Biological methods may include the use of enzymes or microbial fermentation to produce the compound .

Chemical Reactions Analysis

Types of Reactions

Pseudoginsenoside Rh2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the functional groups on the molecule, leading to different derivatives with potentially enhanced biological activities .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and purity of the products .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified sugar chains or aglycone structures. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic effects .

Scientific Research Applications

Pseudoginsenoside Rh2 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Pseudoginsenoside Rh2 is similar to other ginsenosides such as ginsenoside Rh2, (24R)-pseudo-ginsenoside HQ, and (24S)-pseudo-ginsenoside HQ. this compound is unique in its ability to induce both apoptosis and autophagy in cancer cells . This dual action makes it a particularly promising compound for anti-cancer therapies.

List of Similar Compounds

  • Ginsenoside Rh2
  • (24R)-pseudo-ginsenoside HQ
  • (24S)-pseudo-ginsenoside HQ

This compound stands out due to its potent anti-cancer properties and its ability to modulate multiple cellular pathways, making it a valuable compound for further research and development in the field of medicine .

Properties

Molecular Formula

C36H62O8

Molecular Weight

622.9 g/mol

IUPAC Name

2-[[12-hydroxy-17-(6-hydroxy-6-methylhept-2-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3

InChI Key

YCDZBVXSGVWFFX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C

Origin of Product

United States

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